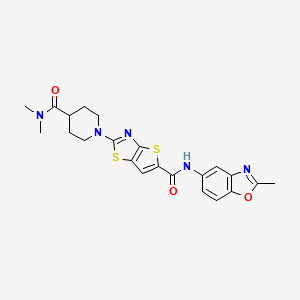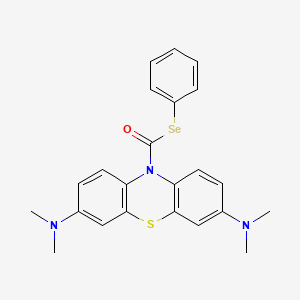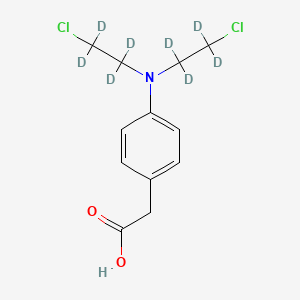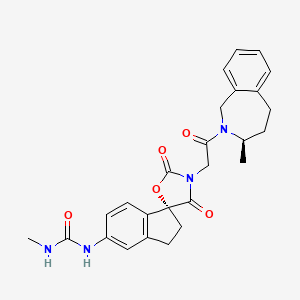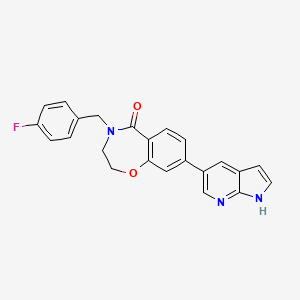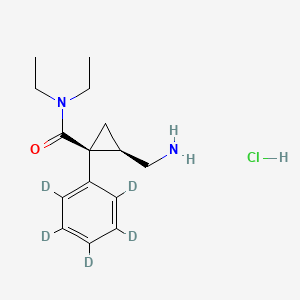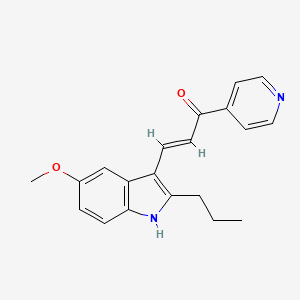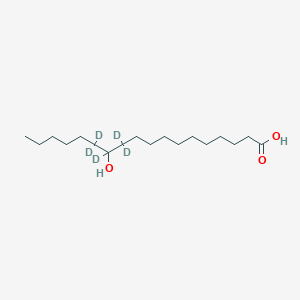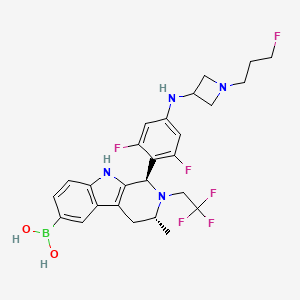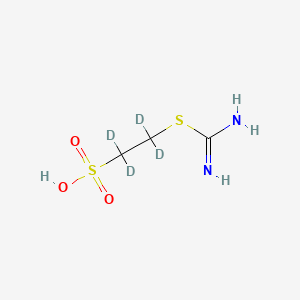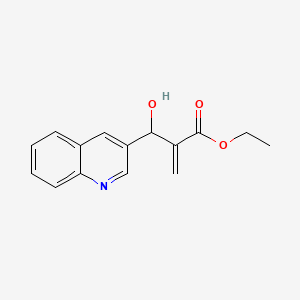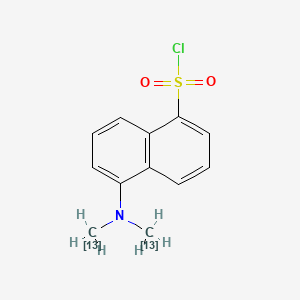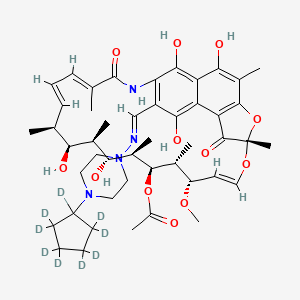
Rifapentine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifapentine-d9 is a deuterium-labeled derivative of Rifapentine, an antibiotic compound used primarily in the treatment of tuberculosis. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Rifapentine molecule enhances its pharmacokinetic and metabolic profiles . Rifapentine itself is a member of the rifamycin class of antibiotics, which are known for their broad-spectrum antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine-d9 typically begins with Rifamycin S as the starting material. The key step involves the reaction of Rifamycin S with dihydroxy methyl tert-butyl amine in an organic solvent under controlled conditions . The reaction is followed by crystallization, washing, and recrystallization to obtain the pure this compound compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
化学反応の分析
Types of Reactions
Rifapentine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
科学的研究の応用
Rifapentine-d9 has a wide range of scientific research applications, including:
作用機序
Rifapentine-d9 exerts its effects by inhibiting DNA-dependent RNA polymerase activity in susceptible bacterial cells. This inhibition leads to the suppression of RNA synthesis, ultimately causing cell death . The molecular target of this compound is the bacterial RNA polymerase enzyme, which is essential for the transcription process. By binding to this enzyme, this compound disrupts the normal functioning of bacterial cells, leading to their elimination .
類似化合物との比較
Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: A rifamycin derivative used in the treatment of tuberculosis, particularly in patients with HIV.
Uniqueness of Rifapentine-d9
This compound is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to other rifamycin antibiotics. This modification allows for more accurate tracing and quantitation during drug development and research .
特性
分子式 |
C47H64N4O12 |
|---|---|
分子量 |
886.1 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14+,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i10D2,11D2,15D2,16D2,31D |
InChIキー |
WDZCUPBHRAEYDL-TXWGDHNISA-N |
異性体SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])N2CCN(CC2)/N=C/C3=C4C(=C5C(=C3O)C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N4)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
